Acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester
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Overview
Description
Acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester is a chemical compound with the molecular formula C21H18BrO2P and a molecular weight of 413.24 g/mol . This compound is known for its unique structure, which includes a bromo group attached to a triphenylphosphoranylidene moiety, and a methyl ester functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester typically involves the reaction of triphenylphosphine with bromoacetic acid methyl ester under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding acids or esters .
Scientific Research Applications
Acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester involves its ability to act as a nucleophile or electrophile in chemical reactions . The triphenylphosphoranylidene moiety can stabilize reaction intermediates, facilitating various transformations. The bromo group can participate in substitution reactions, while the methyl ester group can undergo hydrolysis or other modifications .
Comparison with Similar Compounds
Similar Compounds
Benzyl(triphenylphosphoranylidene)acetate: Similar in structure but with a benzyl group instead of a bromo group.
Acetic acid, bromo-, methyl ester: Lacks the triphenylphosphoranylidene moiety.
Uniqueness
Acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester is unique due to the presence of the triphenylphosphoranylidene moiety, which imparts distinct reactivity and stability to the compound . This makes it particularly useful in organic synthesis and various research applications.
Biological Activity
Acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester is an organic compound that has garnered interest due to its potential applications in pharmaceuticals and agrochemicals. This article delves into its biological activity, synthesizing available research findings, case studies, and comparative data.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Acetic acid : A simple carboxylic acid.
- Bromo substituent : Enhances reactivity.
- Triphenylphosphoranylidene group : Contributes to its electrophilic nature.
This combination of functional groups allows for diverse chemical reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that compounds with phosphoranylidene groups can exhibit antimicrobial properties. For instance, similar phosphonium salts have shown effectiveness against various bacterial strains. The presence of the bromo substituent may enhance this activity through increased membrane permeability or interaction with microbial enzymes.
Cytotoxicity and Anticancer Potential
Several studies have explored the cytotoxic effects of phosphoranylidene derivatives. For example:
- A study demonstrated that triphenylphosphoranylidene derivatives inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
- Another investigation highlighted the dual mechanism of action in related compounds as both vascular disrupting agents and cytotoxic anticancer agents .
These findings suggest that this compound may also possess anticancer properties worthy of further exploration.
Comparative Analysis with Related Compounds
To elucidate the unique characteristics of this compound, a comparative analysis with similar compounds is essential:
Compound Name | Structure Type | Unique Features |
---|---|---|
Methyl Acetate | Carboxylate Ester | Simple structure; widely used solvent |
Triphenylphosphine | Phosphine | No ester functionality; used as ligand |
Bromoacetic Acid | Carboxylic Acid | Halogenated; more reactive than the ester |
Acetic Acid | Carboxylic Acid | Parent compound; lacks additional substituents |
This compound | Ester with Phosphoranylidene | Unique combination influencing reactivity and application potential |
Case Studies Highlighting Biological Activity
- Antimicrobial Efficacy Study : A study conducted on phosphonium salts demonstrated significant antibacterial effects against Escherichia coli and Staphylococcus aureus, suggesting that structural modifications can enhance their efficacy .
- Cytotoxicity Assessment : A recent investigation into derivatives of triphenylphosphoranylidene revealed IC50 values in the micromolar range against various cancer cell lines. This indicates a promising pathway for developing new anticancer agents .
- Electrophilic Reactions : The compound's electrophilic nature allows it to participate in various chemical reactions that could lead to biologically active products. For instance, reactions involving benzaldehyde showed promising rates of product formation in buffered solutions .
Conclusion and Future Directions
The biological activity of this compound presents a compelling area for further research. While existing studies provide insights into its potential antimicrobial and anticancer properties, more targeted investigations are necessary to fully elucidate its biological mechanisms and therapeutic applications.
Future research should focus on:
- In vivo studies to assess therapeutic efficacy.
- Mechanistic studies to understand the pathways affected by this compound.
- Development of derivatives with enhanced biological activity.
Properties
CAS No. |
13504-77-3 |
---|---|
Molecular Formula |
C21H18BrO2P |
Molecular Weight |
413.2 g/mol |
IUPAC Name |
methyl 2-bromo-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C21H18BrO2P/c1-24-21(23)20(22)25(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |
InChI Key |
OHTLVGBGUQAOJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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